molecular formula C5H8O2 B8727017 4-Methoxy-2-butyn-1-ol CAS No. 18857-03-9

4-Methoxy-2-butyn-1-ol

Cat. No.: B8727017
CAS No.: 18857-03-9
M. Wt: 100.12 g/mol
InChI Key: HRWVUBRSPSCZAZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-butyn-1-ol is an organic compound with the molecular formula C5H8O2 and an average molecular weight of 100.12 g/mol . It is characterized by a triple bond and both hydroxyl and methoxy functional groups, making it a versatile intermediate in various research applications. A significant documented industrial application of this compound is its use as an additive in bright nickel electroplating baths . When added in small quantities (within a range of 0.01 to 0.5 grams per liter) to a nickel plating solution, it acts as a brightening agent, contributing to the formation of smooth, reflective, and high-quality nickel deposits . Its structure as an alkynol containing a methoxy group is key to its performance in this electrochemical process. This compound is intended for research and further investigative applications in laboratories. This compound is NOT APPROVED for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets before handling.

Properties

CAS No.

18857-03-9

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

4-methoxybut-2-yn-1-ol

InChI

InChI=1S/C5H8O2/c1-7-5-3-2-4-6/h6H,4-5H2,1H3

InChI Key

HRWVUBRSPSCZAZ-UHFFFAOYSA-N

Canonical SMILES

COCC#CCO

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Methoxy 2 Butyn 1 Ol

Electrophilic and Nucleophilic Reactivity at the Alkyne Moiety

The internal alkyne of 4-Methoxy-2-butyn-1-ol is a site of significant chemical activity. The methoxy (B1213986) group at the 4-position and the hydroxymethyl group at the 1-position influence the electron density of the triple bond, making it susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: The π-bonds of the alkyne are available to attack electrophiles. Reactions with halogens (e.g., Br₂, Cl₂) would be expected to proceed via a halonium ion intermediate to yield di- or tetra-halogenated products, depending on the stoichiometry. The regioselectivity of hydrohalogenation (e.g., HBr, HCl) would be influenced by the electronic effects of the substituents, though for an internal alkyne, a mixture of products is often possible without a strong directing group.

Nucleophilic Addition: While less reactive than terminal alkynes in forming acetylides, the alkyne in this compound can undergo nucleophilic attack, particularly when activated by a catalyst. For instance, conjugate addition reactions, often referred to as Michael additions, can occur if the alkyne is adjacent to an activating group. researchgate.netchemeo.com Softer nucleophiles are generally more effective for such 1,4-additions to activated alkynes. researchgate.net The specific reactivity of this compound in these contexts would depend on the reaction conditions and the nature of the nucleophile.

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group (-CH₂OH) in this compound is a versatile functional group that can undergo a range of standard alcohol reactions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. These reactions are typically catalyzed by an acid or a base. For example, the esterification of a similar alcohol, 1-methoxy-2-propanol, with acetic acid is a well-studied process to produce 1-methoxy-2-propyl acetate (B1210297) (PMA). mdpi.comresearchgate.net This reaction is often catalyzed by solid acid catalysts like ion-exchange resins to facilitate an environmentally friendlier process. mdpi.comresearchgate.net

Etherification: The hydroxyl group can also be converted into an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of the oxidation.

A summary of potential reactions at the hydroxyl group is presented in the table below.

Reaction TypeReagent ExampleProduct Functional Group
EsterificationAcetic Acid (CH₃COOH)Ester
EtherificationSodium Hydride (NaH) followed by Methyl Iodide (CH₃I)Ether
Oxidation (to Aldehyde)Pyridinium chlorochromate (PCC)Aldehyde
Oxidation (to Carboxylic Acid)Potassium permanganate (B83412) (KMnO₄)Carboxylic Acid

Cycloaddition Reactions (e.g., intramolecular dipolar cycloaddition of nitrones with alkynes)

The alkyne moiety serves as a potential 2π component in various cycloaddition reactions, a powerful class of reactions for forming cyclic compounds.

One notable example is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. wikipedia.org Nitrones are common 1,3-dipoles that react with alkynes to produce isoxazolines. wikipedia.org The intramolecular version of this reaction, where the nitrone and the alkyne are part of the same molecule, is a highly effective strategy for constructing complex polycyclic systems, often used in the total synthesis of natural products. alfa-chemistry.com The regioselectivity of such cycloadditions is governed by frontier molecular orbital (FMO) interactions. wikipedia.org While specific studies on this compound are not prevalent, its alkyne functionality makes it a candidate for these types of transformations.

Cascade and Multicomponent Cycloaddition Reactions

This compound has the potential to participate in more complex cascade or multicomponent reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, catalyzed by a metal carbonyl complex (typically cobalt), to form an α,β-cyclopentenone. wikipedia.orgbeilstein-journals.org The Pauson-Khand reaction can be performed intramolecularly, which is a widely used method in the synthesis of complex polycyclic molecules. Given its alkyne functionality, this compound could serve as the alkyne component in such reactions.

Multicomponent Hetero-Cycloadditions: These reactions involve three or more reactants coming together in a single pot to form complex heterocyclic structures. chemspider.com For example, a [4+2] cycloaddition (Diels-Alder reaction) can be combined with other reactions like an allylboration in a multicomponent fashion. chemspider.com The alkyne in this compound could potentially be modified to act as a dienophile or be part of a diene system for such transformations.

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

The unique arrangement of functional groups in 4-Methoxy-2-butyn-1-ol makes it a valuable synthon for creating intricate molecular designs. Propargylic compounds, including alcohols and ethers, are recognized as powerful intermediates for the synthesis of a wide range of organic structures, from pharmaceuticals to natural products. nih.govresearchgate.net The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne system allows for a diverse array of chemical manipulations.

A significant application of derivatives of this compound is in the palladium-catalyzed synthesis of cyclic carbonates. acs.org Specifically, 4-methoxycarbonyloxy-2-butyn-1-ols react with phenols in a cascade reaction that involves a novel carbon dioxide elimination and fixation process. acs.org In this reaction, a palladium catalyst first promotes the decarboxylation of the starting material to generate an allenylpalladium intermediate and CO2. acs.org This intermediate then reacts with a phenol, and the resulting species reincorporates the CO2 before cyclizing to form the final phenoxy-substituted cyclic carbonate product. acs.org This methodology represents an efficient route to highly functionalized five-membered cyclic carbonates. acs.org

Table 1: Palladium-Catalyzed Synthesis of Phenoxy-Substituted Cyclic Carbonates

EntryPhenolYield (%)
1Phenol81
24-Methoxyphenol83
34-Chlorophenol79
44-Nitrophenol41
52-Methoxyphenol76

Data sourced from a study on the palladium-catalyzed cascade reaction of 4-methoxycarbonyloxy-2-butyn-1-ols with various phenols. acs.org

While specific examples detailing the use of this compound in the synthesis of bicyclic nitrogen heterocycles are not extensively documented, the general reactivity of propargyl alcohols and their derivatives makes them highly suitable precursors for a variety of nitrogen-containing heterocycles. researchgate.netresearchgate.net Propargyl compounds serve as versatile synthons due to the presence of multiple reactive centers that can undergo intramolecular cycloisomerization or intermolecular cyclocondensation reactions. researchgate.netresearchgate.netdntb.gov.ua Methodologies exist for converting propargyl alcohols and amines into key structural motifs found in numerous biologically active compounds, suggesting the potential for this compound to be adapted for such synthetic strategies. researchgate.netnih.gov

The direct application of this compound as a key intermediate in the total synthesis of natural products like mupirocin-H or edulinine (B1212334) is not prominently reported in the literature. However, the alkyne functional group is a crucial component in the biosynthesis and chemical synthesis of many natural products. nih.gov The synthesis of propargyl ethers through methods like propargylic C–H activation is noted as an important transformation for accessing structures found in various pharmaceuticals and natural products. nih.gov The structural motifs present in this compound are common in precursors used for complex molecule synthesis, indicating its potential as a building block in synthetic campaigns toward natural products, even if specific, named examples are not widely cited.

Derivatives of this compound have been successfully employed in stereoselective synthesis. In the palladium-catalyzed formation of cyclic carbonates, the use of non-symmetric substrates allows for the stereoselective construction of trans-cyclic carbonates. acs.org Furthermore, the reaction can be rendered highly enantioselective through the use of chiral ligands. When (S)-BINAP is used as a ligand in the reaction, highly enantioselective outcomes are achieved, demonstrating the utility of this system in asymmetric synthesis. acs.org

Table 2: Enantioselective Synthesis of a Chiral Cyclic Carbonate

Chiral LigandYield (%)Enantiomeric Excess (ee %)
(S)-BINAP7691

Data from the enantioselective reaction using (S)-BINAP as the ligand in the palladium-catalyzed synthesis. acs.org

Functionalization Strategies and Reagent Development

The functional groups of this compound allow for a variety of chemical modifications. Propargyl alcohols are known to act as versatile synthons that can function as one, two, or three-carbon building blocks in different reaction pathways, particularly in transition metal-catalyzed C-H functionalization reactions. doi.orgchemrxiv.org

Strategies for the functionalization of the hydroxyl group are well-established. For instance, the direct reaction of alcohols with allenyl ethers, mediated by hypervalent iodine reagents, provides a mild and efficient one-step method to produce unsymmetrical propargylic acetals. nih.govresearchgate.net This approach avoids the need for pre-functionalized intermediates and allows for direct modification of the alcohol. nih.gov Additionally, iron-mediated propargylic C–H etherification enables the coupling of unactivated alkynes with alcohols, representing another route to elaborate propargyl ether structures. nih.gov These methods highlight the chemical tractability of the propargyl alcohol moiety and its potential for conversion into other valuable functional groups.

Photochemical Transformations in Organic Synthesis (e.g., 2+2 cycloaddition to alkynes)

The alkyne moiety in this compound is capable of participating in photochemical reactions, most notably [2+2] cycloadditions. libretexts.org Photochemical [2+2] cycloaddition is a powerful method for constructing strained four-membered rings, such as cyclobutenes, which are valuable intermediates in organic synthesis. csic.esresearchgate.net This type of reaction typically involves the photoexcitation of one reaction partner, which then adds to a second component. libretexts.org

The [2+2] cycloaddition of alkynes with alkenes, which is thermally forbidden, can be effectively promoted under photochemical conditions. csic.es Visible-light-mediated photocycloadditions have emerged as a green and sustainable approach, though the application to alkynes can be challenging due to their diminished reactivity compared to alkenes. researchgate.net Nevertheless, this strategy has been successfully applied to generate complex cyclobutane (B1203170) and cyclobutene (B1205218) skeletons, which can serve as precursors to more complex polycyclic systems. csic.es The methoxy (B1213986) group on the alkyne in this compound would influence the electronic properties of the triple bond, thereby affecting its reactivity in such cycloaddition reactions.

Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It works by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum that reveals the connectivity and arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) indicates the electronic environment of the protons. Protons attached to carbons adjacent to electronegative atoms, like oxygen, are deshielded and appear at a higher chemical shift (downfield). chemistrysteps.comlibretexts.org The signal for the hydroxyl (-OH) proton is often a broad singlet, and its chemical shift can vary depending on solvent and concentration. The protons on the methylene (B1212753) groups (-CH₂) adjacent to the hydroxyl and methoxy (B1213986) groups are expected to appear in distinct regions. The proximity to the oxygen atoms shifts their resonance downfield, typically in the 3.3-4.5 ppm range. libretexts.orgcsustan.edu The methoxy group (-OCH₃) protons typically appear as a sharp singlet further upfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methoxy-2-butyn-1-ol

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H O-CH ₂-~ 4.2Triplet (t)
-OH Variable (Broad Singlet)Broad Singlet (s)
CH ₃-O-CH ₂-~ 4.1Triplet (t)
CH ₃-O-~ 3.4Singlet (s)

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. The two -CH₂- groups are coupled to each other through the alkyne, resulting in triplet multiplicities.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule produces a distinct signal. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. pressbooks.publibretexts.org Carbons bonded to electronegative oxygen atoms are significantly deshielded and resonate at lower fields (higher ppm values). libretexts.org The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts in the range of 65-90 ppm. chemistrysteps.com

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
HO-C H₂-~ 51
-C ≡C-~ 80
-C≡C -~ 85
CH₃-O-C H₂-~ 60
C H₃-O-~ 58

Note: Predicted values are based on typical chemical shift ranges for carbons in similar electronic environments. pressbooks.pubchemistrysteps.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. libretexts.org

For this compound (C₅H₈O₂), the exact molecular weight is 100.12 g/mol . The fragmentation of ethers often involves cleavage of the C-C bond alpha to the oxygen atom. libretexts.orgmiamioh.edu Acetylenic compounds can also undergo characteristic cleavages around the triple bond. nih.gov The analysis of these fragments helps in reconstructing the original molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nj.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture in the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and a mass spectrum is generated. This allows for both the identification and quantification of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is typically used for less volatile or thermally fragile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are formed, which are then analyzed by the mass spectrometer. ESI is known for producing intact molecular ions, often with minimal fragmentation, which is highly useful for accurate molecular weight determination. For this compound, ESI-MS would be expected to show a strong signal corresponding to the protonated molecule [M+H]⁺ at m/z 101.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. masterorganicchemistry.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are reported in wavenumbers (cm⁻¹).

For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon triple bond (-C≡C-), and the ether linkage (C-O-C). The -OH group gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. pressbooks.pub The internal alkyne -C≡C- stretch is typically a weak absorption in the 2100-2260 cm⁻¹ range. libretexts.orgorgchemboulder.comlibretexts.org The C-O stretching vibrations for the alcohol and ether groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The C-H bonds of the CH₂ and CH₃ groups will show stretching absorptions just below 3000 cm⁻¹. pressbooks.pub

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupBond VibrationPredicted Absorption Range (cm⁻¹)
AlcoholO-H stretch3200 - 3600 (Broad)
AlkyneC≡C stretch2100 - 2260 (Weak)
Alkanesp³ C-H stretch2850 - 3000
Ether/AlcoholC-O stretch1000 - 1300

Advanced Spectroscopic Methods in the Characterization of this compound

In contemporary chemical research, the unambiguous identification and structural elucidation of organic compounds heavily rely on a suite of sophisticated spectroscopic techniques. Among these, high-resolution mass spectrometry (HRMS) stands out for its exceptional accuracy and sensitivity, providing invaluable insights into the elemental composition and fragmentation pathways of molecules. This section focuses on the application of such advanced methods in the spectroscopic characterization of the acetylenic alcohol, this compound.

High-resolution mass spectrometry distinguishes itself from conventional mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of ions with very high precision. This capability allows for the determination of the exact elemental composition of a molecule and its fragments, which is a critical step in the identification of unknown compounds or the confirmation of a synthesized molecule's structure.

In the analysis of this compound, HRMS would provide the high-accuracy mass of the molecular ion, which can be used to confirm its elemental formula (C₅H₈O₂). The fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure. Under electron ionization (EI), the molecule would undergo specific cleavages, and the resulting fragment ions are detected.

Detailed research findings from Gas Chromatography-Mass Spectrometry (GC-MS) analyses have identified this compound in various natural product extracts. While full high-resolution spectra are not always detailed in these studies, the fragmentation data from standard mass spectrometry provides a basis for structural confirmation. A key finding in the mass spectral data for this compound is the observation of a significant fragment ion, which is often the base peak in the spectrum.

The table below summarizes the key mass spectrometric data points for this compound, including its theoretical molecular weight and the mass of a primary fragment ion.

Spectroscopic Data for this compound
Parameter Value
Molecular FormulaC₅H₈O₂
Theoretical Molecular Weight (Monoisotopic)100.0524 g/mol
Primary Fragment Ion (m/z)55.0

The generation of the fragment ion at m/z 55 can be rationalized by the cleavage of the C-O bond between the methoxy group and the butynyl chain, followed by the loss of the hydroxymethyl group. This type of fragmentation is characteristic of acetylenic alcohols and provides strong evidence for the presence of the butynol (B8639501) core structure. The high stability of the resulting propargyl cation contributes to the high abundance of this fragment in the mass spectrum.

The precise mass measurements afforded by HRMS would allow for the confident assignment of elemental compositions to both the parent ion and its fragments, thereby solidifying the structural assignment of this compound.

Theoretical and Computational Investigations of 4 Methoxy 2 Butyn 1 Ol and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the electronic structure and properties of organic molecules. For analogues of 4-methoxy-2-butyn-1-ol, methods such as B3LYP and B3PW91 have been utilized to optimize molecular geometries and calculate spectroscopic parameters. epstem.net

For instance, in studies of analogous compounds, geometric optimization and vibrational frequency determinations have been performed using DFT with basis sets like 6-311G(d,p). scispace.comdntb.gov.ua Such calculations can yield valuable data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation.

Furthermore, these calculations can predict spectroscopic data. For example, 1H-NMR and 13C-NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The correlation between theoretically calculated and experimentally observed NMR shifts is often high, with R² values approaching 0.995, indicating the accuracy of the computational models. epstem.net Infrared (IR) spectroscopy data can also be theoretically predicted and correlated with experimental spectra. epstem.net

Theoretical calculations also provide insights into the electronic properties of molecules. Parameters such as dipole moments, HOMO-LUMO energy gaps, and Mulliken charge distributions can be determined. epstem.netscispace.comdntb.gov.ua The molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. epstem.netscispace.com

Table 1: Examples of Theoretical Parameters Calculated for Analogous Compounds

Parameter Method Basis Set Typical Information Obtained
Geometry Optimization DFT (B3LYP, B3PW91) 6-311G(d,p) Bond lengths, bond angles, dihedral angles
NMR Chemical Shifts GIAO 6-311G(d,p) Predicted ¹H and ¹³C NMR spectra
Vibrational Frequencies DFT (B3LYP, B3PW91) 6-311G(d,p) Predicted IR spectra
Electronic Properties DFT (B3LYP) 6-311G(d,p) Dipole moment, HOMO-LUMO gap, Mulliken charges

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques to represent and manipulate molecular structures. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is critical to identify the most stable three-dimensional arrangements (conformers) and to understand their relative energies.

By systematically rotating the single bonds in the molecule and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. This analysis helps in understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

For analogues, geometric parameters such as bond lengths and angles are determined after optimization. scispace.com This information is fundamental for building accurate molecular models and understanding the spatial arrangement of atoms.

Mechanistic Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states and intermediates along a reaction pathway. bris.ac.uk For reactions involving this compound or its analogues, computational approaches can be used to calculate the activation energies of different possible pathways, thereby predicting the most likely mechanism.

For example, in organometallic catalysis, DFT calculations are routinely used to explore proposed mechanistic pathways. bris.ac.uk By calculating the free energy profiles of catalytic cycles, researchers can identify the rate-determining step and understand how the catalyst and substrates interact at a molecular level. bris.ac.uk These computational studies can be particularly insightful when experimental characterization of reactive intermediates is challenging. bris.ac.uk

Correlation of Theoretical Parameters with Reactivity and Selectivity

A key goal of theoretical and computational studies is to establish a quantitative relationship between calculated molecular properties and experimentally observed reactivity and selectivity. By correlating theoretical parameters with experimental data, predictive models can be developed.

For example, the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. scispace.com The distribution of these orbitals can also provide insights into the regioselectivity of reactions.

Global reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to quantify the reactivity of a molecule. These descriptors help in understanding the structure-activity relationship of a compound. scispace.com

In the context of catalysis, computational models can be used to predict how changes in ligand structure or reaction conditions will affect the outcome of a reaction. bris.ac.uk By systematically varying parameters in the computational model, a deeper understanding of the factors controlling reactivity and selectivity can be achieved.

Derivatives and Structural Analogues in Chemical Research

Alkoxy-substituted Butynols and Carbonate Derivatives

The presence of a hydroxyl group in 4-methoxy-2-butyn-1-ol allows for the straightforward synthesis of other alkoxy-substituted butynols and carbonate derivatives. These modifications can significantly alter the polarity, solubility, and reactivity of the parent molecule.

Alkoxy-substituted Butynols:

The synthesis of alkoxy-substituted butynols can be achieved through various methods, with the Williamson ether synthesis being a common approach. This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The choice of the alkyl halide allows for the introduction of a wide range of alkoxy groups, from simple alkyl chains to more complex functionalized moieties. For instance, the reaction of this compound with sodium hydride and a given alkyl bromide would yield the corresponding 1,4-dialkoxy-2-butyne.

Recent research has also explored photocatalytic methods for the generation of alkoxy radicals from alcohols, which can then participate in various C-H functionalization reactions. mdpi.com This approach offers a modern alternative for creating complex alkoxy-substituted molecules under mild conditions. mdpi.com The reactivity of these alkoxy radicals can be harnessed to form new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise unreactive. nih.gov

Carbonate Derivatives:

Carbonate esters of this compound are typically prepared by reacting the alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or a chloroformate. For example, the reaction of this compound with ethyl chloroformate in the presence of a base like pyridine (B92270) would yield the corresponding ethyl carbonate derivative.

The synthesis of carbonate esters from alcohols and organic acids can also be achieved through direct esterification using heterogeneous catalysts. scispace.com While this method is described for glycerol (B35011) carbonate, the principles can be applied to butynol (B8639501) derivatives. scispace.com The use of solid acid catalysts, such as Nafion-silica composites, can offer advantages in terms of catalyst recyclability and process simplification. scispace.com

The table below summarizes some examples of alkoxy-substituted butynols and their carbonate derivatives, along with the typical synthetic methods employed.

Derivative TypeGeneral StructureCommon Synthetic MethodKey Reagents
Alkoxy-substituted ButynolRO-CH₂-C≡C-CH₂-OR'Williamson Ether SynthesisSodium Hydride, Alkyl Halide
Carbonate EsterRO-CH₂-C≡C-CH₂-O-C(O)OR'AcylationChloroformate, Base

These derivatives are of interest in various fields. For example, the introduction of different alkoxy groups can tune the molecule's properties for use as specialty solvents or as monomers for polymerization. Carbonate derivatives, on the other hand, can serve as intermediates in organic synthesis or as building blocks for polycarbonates and other materials.

Organosilicon Derivatives (e.g., silylated butynols)

The hydroxyl group of this compound is readily converted into a silyl (B83357) ether, a common protecting group in organic synthesis. This transformation not only masks the reactivity of the alcohol but also introduces an organosilicon moiety that can influence the molecule's properties and reactivity in other ways.

Synthesis of Silylated Butynols:

The most common method for the silylation of alcohols is the reaction with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base such as triethylamine (B128534) or imidazole. The choice of the silylating agent allows for control over the stability of the resulting silyl ether. For instance, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to a wider range of reaction conditions than trimethylsilyl (TMS) ethers.

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another powerful method for creating organosilicon compounds. While typically applied to unsaturated systems, variations of this reaction can be used to introduce silicon-containing groups into molecules. The thiol-ene addition reaction has emerged as a viable alternative or supplement to classical hydrosilylation for the formation of silicon-carbon bonds under mild, often radical-initiated, conditions. mdpi.com

Reactivity and Applications:

Silylated butynols are valuable intermediates in organic synthesis. The silyl ether group is generally unreactive under many conditions, allowing for chemical transformations to be carried out on other parts of the molecule. The silyl group can be easily removed (deprotected) under specific conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the alcohol.

Beyond their role as protecting groups, organosilicon derivatives can participate in a variety of chemical reactions. For example, the presence of a silicon atom can influence the stereochemical outcome of nearby reactions. Furthermore, certain organosilicon compounds can undergo unique rearrangements and cleavage reactions, providing synthetic routes to complex molecular architectures. nih.govsemanticscholar.org The Hiyama cross-coupling reaction, for instance, utilizes organosilanes as coupling partners in palladium-catalyzed C-C bond formation. researchgate.net

The following table provides examples of common silyl ethers of butynols and the reagents used for their synthesis and deprotection.

Silyl EtherSilylating AgentDeprotection Reagent
Trimethylsilyl (TMS) EtherTrimethylsilyl chloride (TMSCl)Tetrabutylammonium fluoride (TBAF), mild acid
tert-Butyldimethylsilyl (TBDMS) Ethertert-Butyldimethylsilyl chloride (TBDMSCl)Tetrabutylammonium fluoride (TBAF), strong acid
Triisopropylsilyl (TIPS) EtherTriisopropylsilyl chloride (TIPSCl)Tetrabutylammonium fluoride (TBAF), strong acid

Butyn-1-ol Analogues with Heterocyclic Moieties

The incorporation of the butyn-1-ol framework into heterocyclic structures or the attachment of heterocyclic moieties to the butynol backbone gives rise to a vast and diverse class of compounds with significant potential in medicinal chemistry and materials science. jetir.org Heterocyclic compounds are ubiquitous in nature and form the core of many pharmaceutical agents. beilstein-journals.org

Synthetic Strategies:

There are numerous synthetic routes to butyn-1-ol analogues bearing heterocyclic moieties. One common approach is to use the butynol derivative as a building block in the construction of the heterocyclic ring. For example, the terminal alkyne of a protected 3-butyn-1-ol (B147353) can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, or with nitrile oxides to form isoxazoles. amazonaws.com

Alternatively, a pre-formed heterocyclic ring can be functionalized with a butyn-1-ol side chain. This can be achieved through nucleophilic substitution reactions where a heterocyclic halide is reacted with the alkoxide of this compound. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also powerful tools for directly connecting a terminal alkyne on the butynol to a heterocyclic halide.

The synthesis of heterocyclic compounds can also be achieved through cascade reactions initiated from acyclic precursors. For instance, α-pinene-derived diols have been used in the synthesis of chiral heterocyclic substances containing a cineole fragment. mdpi.com These complex transformations highlight the potential for creating intricate molecular architectures from readily available starting materials.

Research Findings and Applications:

Butyn-1-ol analogues with heterocyclic moieties are of great interest due to their potential biological activity. The rigid alkyne linker can position the heterocyclic group in a specific orientation for interaction with biological targets. Many heterocyclic scaffolds, such as pyridines, pyrimidines, and indoles, are known to be "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological receptors. beilstein-journals.org

The following table illustrates some examples of heterocyclic systems that can be synthesized from or incorporate a butyn-1-ol framework.

Heterocyclic MoietyGeneral Synthetic ApproachPotential Application Area
Triazole[3+2] Cycloaddition (Click Chemistry)Medicinal Chemistry, Materials Science
Isoxazole[3+2] CycloadditionMedicinal Chemistry
PyridineCross-coupling Reactions (e.g., Sonogashira)Medicinal Chemistry, Ligand Synthesis
ThiopheneLawesson's Reagent-mediated CyclizationMaterials Science (e.g., Liquid Crystals) organic-chemistry.org

Research in this area is highly active, with a continuous effort to develop novel synthetic methods and to explore the biological properties of these hybrid molecules.

Halogenated Butyne Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the this compound structure can profoundly impact its chemical reactivity and physical properties. Halogenated organic compounds are widely used as synthetic intermediates, and the presence of a halogen can also impart specific biological activities.

Synthesis of Halogenated Derivatives:

Halogenation of butynol derivatives can be achieved at different positions depending on the desired product and the reaction conditions. The hydroxyl group can be replaced by a halogen using standard reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

Addition of halogens across the alkyne triple bond is also a common transformation. The reaction of an alkyne with one equivalent of a halogen (e.g., Br₂) typically leads to the formation of a trans-dihaloalkene. Further reaction with a second equivalent of the halogen results in a tetrahaloalkane.

The synthesis of halogenated derivatives can also be approached by starting with halogenated precursors. For example, 3-chloro-2-buten-1-ol (B1141498) has been used as a starting material for the synthesis of 2-butyn-1-ol (B121050). orgsyn.org

Research Applications and the Halogen Bond:

Halogenated butyne derivatives are versatile intermediates in organic synthesis. The halogen atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for metal-catalyzed cross-coupling reactions. For instance, an iodo-substituted butyne can readily participate in Sonogashira, Suzuki, or Stille couplings to form more complex molecules.

An interesting aspect of halogenated compounds is their ability to form halogen bonds. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) interacts with a nucleophilic site (the halogen bond acceptor). This interaction is analogous to the more familiar hydrogen bond and has gained significant attention in the fields of crystal engineering, supramolecular chemistry, and drug design. The strength and directionality of halogen bonds make them useful tools for controlling the assembly of molecules in the solid state. nih.gov

The table below summarizes some types of halogenated butyne derivatives and their potential applications in research.

Derivative TypeGeneral Synthetic MethodKey Feature/Application
1-Halo-4-methoxy-2-butyneHalogenation of the alcoholSynthetic intermediate (nucleophilic substitution)
2,3-Dihalo-4-methoxy-2-buteneHalogen addition to the alkynePrecursor to other functionalized alkenes
Halogenated Precursor SynthesisSynthesis from halogenated starting materialsAccess to specific isomers

The study of halogenated butyne derivatives continues to be an active area of research, driven by their utility in synthesis and their potential for forming predictable non-covalent interactions.

Natural Occurrence and Isolation Methodologies

Identification in Plant Extracts

Detailed phytochemical analyses have confirmed the presence of 4-Methoxy-2-butyn-1-ol in the following plant species:

Drynaria laurentii: The leaf extracts of this fern species have been found to contain this compound. In one study, the analysis of the ethyl acetate (B1210297) extract of the leaves revealed that this compound constituted 0.67% of the total extract.

Rhizophora apiculata: The essential oil obtained from the flowers of this mangrove species has been shown to contain this compound. A study analyzing the composition of the essential oil reported its presence at a concentration of 0.51%.

Mukia maderaspatana: The leaves of this climbing herb, used in traditional medicine, have also been identified as a source of this compound. A phytochemical screening of the hydroalcoholic extract of the leaves confirmed its presence as one of the constituents.

The following table provides a summary of the natural sources of this compound identified in plant extracts.

Plant SpeciesFamilyPlant PartType of ExtractConcentration (%)
Drynaria laurentiiPolypodiaceaeLeavesEthyl Acetate Extract0.67
Rhizophora apiculataRhizophoraceaeFlowersEssential Oil0.51
Mukia maderaspatanaCucurbitaceaeLeavesHydroalcoholic ExtractNot Quantified

Chromatographic and Spectroscopic Methods for Isolation and Detection

The isolation and identification of this compound from complex plant matrices rely on a combination of chromatographic and spectroscopic techniques. These methods allow for the separation of the compound from other phytochemicals and its subsequent structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) has been the primary analytical tool used for the detection of this compound in the aforementioned plant extracts. In this technique, the volatile components of the extract are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for the compound, allowing for its identification by comparison with spectral libraries. For instance, the analysis of the hydroalcoholic extract of Mukia maderaspatana leaves utilized GC-MS to identify this compound as one of its components.

While the specific retention times and detailed mass fragmentation patterns for this compound from these natural sources are not extensively detailed in all published studies, the consistent identification across different plant families using GC-MS validates its utility for the detection of this compound.

In addition to GC-MS, other chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) have been mentioned in the context of the phytochemical screening of Mukia maderaspatana. These methods are typically used for the initial separation and qualitative analysis of the constituents of a plant extract. They involve spotting the extract onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a solvent system. The different components of the extract travel up the plate at different rates, resulting in their separation. Visualization of the separated spots can be achieved under UV light or by using specific staining reagents. While these techniques can indicate the presence of certain classes of compounds, they are generally coupled with more definitive spectroscopic methods for unambiguous identification.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Methoxy-2-butyn-1-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, as similar propargyl alcohols (e.g., 2-Butyn-1-ol) are classified as skin/eye irritants .
  • Ventilation : Use a fume hood to minimize inhalation risks, especially during heating or reactions involving volatile byproducts .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture or oxidizing agents .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. How can this compound be synthesized for laboratory use?

  • Methodological Answer :

  • Propargylation Route : React propargyl bromide with a methoxy-protected alcohol under basic conditions (e.g., K₂CO₃ in THF) at 0–5°C to minimize side reactions. Monitor progress via TLC (Rf ~0.3 in hexane:EtOAc 3:1) .
  • Catalytic Methods : Use copper(I) iodide or palladium catalysts for cross-coupling reactions to introduce the methoxy group. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) under inert atmospheres .
  • Purification : Perform vacuum distillation (bp ~120–130°C at 10 mmHg) or column chromatography (silica gel, gradient elution with hexane:EtOAc) to isolate the product .

Advanced Research Questions

Q. How can researchers mitigate decomposition risks during purification of this compound?

  • Methodological Answer :

  • Temperature Control : Avoid prolonged heating above 50°C during distillation or rotary evaporation. Use cold traps to condense volatile decomposition products .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation. Test stabilizer compatibility via NMR to confirm no interference .
  • Inert Atmosphere : Conduct purification under nitrogen or argon to prevent oxidation. Use Schlenk lines for sensitive operations .
  • Decomposition Monitoring : Analyze purity via GC-MS post-purification; track peaks at m/z 70 (propargyl fragments) as decomposition markers .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Monitor for a parent ion at m/z 114 (C₅H₈O₂⁺) and fragments at m/z 69 (propargyl loss) .
  • ¹H/¹³C NMR : Assign signals as follows: δ 4.2 (CH₂OH), δ 3.8 (OCH₃), δ 2.5 (C≡CH). Compare with computed spectra (e.g., ACD/Labs) to resolve stereochemical ambiguities .
  • FTIR : Confirm functional groups via peaks at ~3300 cm⁻¹ (OH stretch), 2120 cm⁻¹ (C≡C), and 1250 cm⁻¹ (C-O-CH₃) .
  • HPLC : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., 70:30 H₂O:MeCN) to achieve baseline separation of impurities .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer :

  • Standardized Protocols : Replicate measurements under controlled humidity (<30% RH) and temperature (25±0.5°C). Use NIST-traceable thermometers for melting point determination .
  • Comparative Solubility Tests : Prepare saturated solutions in DMSO, EtOH, and H₂O. Filter and quantify via gravimetric analysis. Report deviations >5% with error margins .
  • Collaborative Studies : Share samples with independent labs to validate data. Use interlaboratory consensus to identify systematic errors .

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